BiPhePhos

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of solvents such as toluene or dichloromethane and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

In industrial settings, BiPhePhos is produced using a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified through crystallization or distillation to remove any impurities .

Análisis De Reacciones Químicas

Hydroformylation

Hydroformylation, also known as the oxo process, involves the reaction of olefins with synthesis gas (CO, H2) using a transition metal complex as a catalyst . BiPhePhos is a standard ligand used in hydroformylation, particularly with rhodium catalysts .

- Rhodium-BiPhePhos Catalyzed Hydroformylation: The rhodium-BiPhePhos catalyst system is effective for the hydroformylation of long-chain olefins. This catalyst promotes double bond isomerization of straight-chain olefins, which can be used in tandem isomerization-hydroformylation reactions to produce linear aldehydes from mixtures .

- Reaction Mechanism and Kinetics: Operando FTIR spectroscopy has been used to study the mechanism of rhodium-BiPhePhos catalyzed hydroformylation. The transformation of the rhodium-precursor Rh(acac)(CO)2 to the activated Rh-hydridodicarbonyl complex is rapid, with the diphosphite ligand this compound coordinating in the e,e-position at the rhodium center . The olefin coordination to the rhodium-catalyst is the rate-determining step in the rhodium-BiPhePhos catalyzed hydroformylation of 1-decene . The hydroformylation rate exhibits a first-order dependence on the concentration of 1-decene .

- Catalyst Stability: During rhodium-catalyzed hydroformylation of alkenes, maintaining the long-term stability of this compound is crucial . Recycling experiments indicate that the this compound ligand can decompose via oxidation . The formed this compound-Rh complex is more stable than uncoordinated rhodium or decomposition products of the catalyst complex .

Hydrocyanation

This compound ligands are also utilized in nickel-catalyzed hydrocyanation of styrene .

- Catalyst Preformation: In nickel-catalyzed hydrocyanation, the preformation of the catalyst is important for reproducible results. Dissolving Ni(cod)2 first, followed by this compound, prevents cloudy solutions and ensures consistent outcomes . The (this compound)Ni(cod) complex is formed after 15 minutes at 22 °C, as indicated by a characteristic signal at δ = 178 ppm in 31P-NMR .

- Activity Studies: Studies on activity reveal that reducing the solvent amount can increase catalytic activity. Increasing the temperature can also enhance the reaction rate, although it may lead to gradual catalyst deactivation .

S-allylation of Thiols

This compound is used in palladium-catalyzed S-allylation of thiols, demonstrating excellent n-regioselectivity .

- Catalyst System: The palladium/BiPhePhos system catalyzes the S-allylation of thiols with allylcarbonate and allylacetate reagents, offering advantages for thioether formation . Mechanistic studies indicate that this reaction is reversible under the applied conditions . The transformation exhibits excellent functional group tolerance with various thiol nucleophiles and allyl substrates and can be applied for late-stage diversification of cephalosporins .

Tandem Isomerization-Hydroformylation

Rhodium-BiPhePhos is effective in tandem isomerization-hydroformylation reactions .

- Reaction Conditions: The reaction is typically conducted under an inert atmosphere using Schlenk techniques . Varying parameters such as solvent, ligand-to-rhodium ratio, and CO/H2 pressure influences the conversion and selectivity of the reaction . Toluene and dioxane are suitable solvents, with the ratio of this compound to rhodium affecting the regioselectivity .

- Chemoselectivity and Regioselectivity: Chemoselectivity, defined as the percentage of hydroformylation versus hydrogenation, and regioselectivity, indicated by the linear-to-branched aldehydes ratio, are crucial outcomes . Higher CO/H2 ratios can enhance regioselectivity .

Other reactions

This compound undergoes various types of reactions.

Data Tables

Table 1: Tandem isomerization–hydroformylation of oleonitrile by the Rh(acac)(CO)2–this compound system .

| Entry | Solvent | 0/[Rh] (mol Ratio) | [L]/[Rh] (mol Ratio) | 0 (mol L −1) | Time (h) | Conversion 1 (%) 2 | 1 + 1-int (%) 3 | 2 + 3 (%) 3 | 4 (%) 3 | HF (%) 4 | 2/3 (l/b) 5 |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 1 | toluene | 200 | 10 | 0.1 | 96 | 98 | 2 | 65 | 33 | 66 | 21:79 |

| 2 | dioxane | 200 | 10 | 0.1 | 96 | 98 | 4 | 69 | 27 | 72 | 19:81 |

| 3 | toluene | 2000 | 10 | 1.0 | 71 | 21 | 76 | 15 | 9 | 62 | 25:75 |

| 4 | toluene | 200 | 2 | 0.1 | 112 | 99 | 1 | 89 | 9 | 90 | 11:89 |

Reaction conditions: solvent (5 mL), T = 120 °C, p = 20 bar CO/H, 0/[Rh] = 200, [this compound]/[Rh] = 2, toluene (7 mL), CO/H2= 1:1

Conversion of 1

Distribution (mol %) of aldehydes 2 and 3 , internal alkenes 1 and 1-int , and hydrogenation product 4 (corrected from the 8% initially present) as determined by 1H NMR analyses.

Chemoselectivity as determined by the percentage of hydroformylation versus hydrogenation.

Regioselectivity as determined by the linear-to-all-branched aldehydes ratio.

Table 2: Tandem isomerization–hydroformylation of oleonitrile by the Rh(acac)(CO)2–this compound system at a CO/H2 ratio = 4 .

| Entry | Temperature (°C) | p (bar) | Time (h) | Conversion 1 (%) 2 | 1 + 1-int (%) 3 | 2 + 3 (%) 3 | 4 (%) 3 | HF (%) 4 | 2/3 (l/b) 5 |

|---|---|---|---|---|---|---|---|---|---|

| 10 | 120 | 10 | 112 | 98 | 2 | 77 | 21 | 79 | 46:54 |

| 11 | 120 | 20 | 48 | 94 | 5 | 74 | 21 | 78 | 42:58 |

| 12 | 140 | 10 | 110 | 92 | 7 | 49 | 44 | 53 | 46:54 |

Reaction conditions: [1 ]0= 0.1 M, [1 ]0/[Rh] = 200, [this compound]/[Rh] = 2, toluene (7 mL), CO/H2 = 4:1.

Conversion of 1 .

Distribution (mol %) of aldehydes 2 and 3 , internal alkenes 1 and 1-int , and hydrogenation product 4 (corrected from the 8% initially present) as determined by 1H NMR analyses.

Chemoselectivity as determined by the percentage of hydroformylation versus hydrogenation.

Regioselectivity as determined by the linear-to-all-branched aldehydes ratio.

Table 3: Comparison of catalytic systems in tandem isomerization-hydroformylation .

| Entry | Catalytic System | Time (h) | Conversion 1 (%) 2 | 1 + 1-int (%) 3 | 2 + 3 (%) 3 | 4 (%) 3 | HF (%) 4 | 2/3 (l/b) 5 |

|---|---|---|---|---|---|---|---|---|

| 13 | Rh-Biphephos | 120 | 98 | 1 | 69 | 30 | 70 | 52:48 |

| 14 | Rh- A 4N 3 | 112 | 72 | 25 | 39 | 36 | 52 | 64:36 |

| 15 | Rh-Xantphos 6 | 96 | 22 | 78 | 15 | 7 | 68 | 11:89 |

Aplicaciones Científicas De Investigación

Pd-Catalyzed S-Allylation of Thiols

One notable application of BiPhePhos is in the palladium-catalyzed S-allylation of thiols. This reaction utilizes stable allyl carbonate and allyl acetate reagents, showcasing several advantages over traditional methods for thioether formation:

- Regioselectivity : The Pd/BiPhePhos system exhibits excellent n-regioselectivity, allowing for the formation of unbranched thioethers with full conversion rates. Mechanistic studies indicate that the reaction is reversible under the applied conditions, which enhances selectivity and functional group tolerance .

- Late-Stage Diversification : The methodology has been successfully applied for the late-stage diversification of complex natural products, including cephalosporin antibiotics. This application underscores its potential in pharmaceutical chemistry for synthesizing new compounds .

Rhodium-Catalyzed Hydroformylation

This compound is also employed in rhodium-catalyzed hydroformylation reactions, where it enhances the efficiency and selectivity of aldehyde production from alkenes:

- Structural Insights : In situ spectroscopic investigations have elucidated the structural dynamics of this compound-modified rhodium complexes under hydroformylation conditions. These studies reveal critical insights into ligand coordination and catalyst stability .

- Industrial Viability : The hydroformylation process utilizing this compound has been demonstrated to be industrially viable, contributing to advancements in biorefinery technologies aimed at sustainable chemical production .

Nickel-Catalyzed Hydrocyanation

Another significant application of this compound is in nickel-catalyzed hydrocyanation reactions:

- Catalyst Performance : Studies have shown that this compound significantly enhances catalyst stability and activity in hydrocyanation processes. The ligand's preformation conditions were optimized to achieve high turnover frequencies (TOF), demonstrating its effectiveness in large-scale applications .

- Long-term Studies : Research indicates that adjusting solvent quantities and reaction temperatures can further improve catalyst performance, highlighting the adaptability of this compound in various catalytic environments .

Case Studies and Experimental Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mecanismo De Acción

BiPhePhos exerts its effects by coordinating with transition metal centers, such as rhodium, to form highly active and selective catalysts. The ligand’s unique structure, derived from three 2,2’-biphenol groups, allows it to create a constrained environment around the metal center, enhancing the catalyst’s selectivity and activity . The molecular targets include alkenes, which are converted to aldehydes through hydroformylation .

Comparación Con Compuestos Similares

Similar Compounds

2,2’-Biphenylene phosphorochloridite: A precursor to BiPhePhos, used in similar catalytic applications.

OxoPhos® 17: Another high-purity bisphosphite ligand used in hydroformylation.

Uniqueness

This compound is unique due to its high selectivity and activity in catalytic processes. Its structure, derived from three 2,2’-biphenol groups, provides a constrained environment that enhances the performance of the catalyst. This makes it particularly effective in hydroformylation and isomerization reactions, where high regioselectivity and activity are crucial .

Actividad Biológica

BiPhePhos, a bidentate diphosphite ligand, has garnered attention in the field of catalysis due to its unique structural properties and significant biological activity. This article aims to explore the biological implications of this compound, focusing on its catalytic efficacy in various reactions, potential applications in medicinal chemistry, and the insights gained from recent studies.

Structural Overview

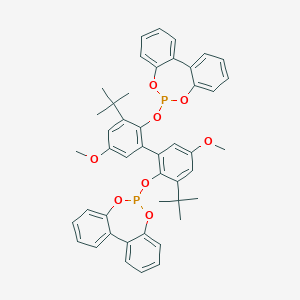

This compound is characterized by its diphenylphosphine structure, which contributes to its effectiveness as a ligand in transition metal catalysis. The molecular structure can be represented as follows:

- Chemical Formula : CHOP

- Molecular Weight : 520.53 g/mol

This compound Structure (Image for illustrative purposes)

Catalytic Applications

This compound has been extensively studied for its role in various catalytic processes. Below are key findings from recent research:

1. Pd-Catalyzed S-Allylation of Thiols

This compound was employed as a ligand in palladium-catalyzed S-allylation reactions, demonstrating excellent regioselectivity. The system allowed for the transformation of thiols into thioethers with high efficiency and functional group tolerance.

| Reaction Type | Regioselectivity (n/i) | Functional Group Tolerance |

|---|---|---|

| S-Allylation of Thiols | 92/8 | High |

This method proved particularly useful for late-stage diversification of cephalosporin antibiotics, indicating potential applications in drug development .

2. Nickel-Catalyzed Hydrocyanation

In nickel-catalyzed hydrocyanation of styrene, this compound exhibited remarkable catalytic activity, achieving turnover frequencies (TOF) exceeding previously documented values. The reaction conditions were optimized to balance catalyst deactivation and activity.

| Catalyst System | TOF (h) | Temperature (°C) |

|---|---|---|

| Ni(this compound) | 191,000 | 60 |

This high TOF reflects the ligand's effectiveness in facilitating hydrocyanation reactions .

3. Rhodium-Catalyzed Hydroformylation

The use of this compound in rhodium-catalyzed hydroformylation has revealed significant insights into reaction kinetics and catalyst stability. Studies indicated that olefin coordination to the Rh-BiPhePhos complex is a rate-determining step.

| Reaction Type | Rate Determining Step | Observed Selectivity |

|---|---|---|

| Hydroformylation of 1-Decene | Olefin Coordination | l/b = 75:25 |

These findings underscore the ligand's crucial role in optimizing catalytic performance under various conditions .

Mechanistic Insights

Recent investigations have employed advanced spectroscopic techniques such as in situ FTIR and NMR spectroscopy to elucidate the mechanisms underlying this compound-mediated catalysis. These studies have highlighted the importance of ligand coordination and stability in determining reaction outcomes.

Case Study 1: Late-Stage Diversification of Antibiotics

A study demonstrated the application of this compound in modifying cephalosporin antibiotics through palladium-catalyzed reactions. The methodology showcased high regioselectivity and functional group tolerance, paving the way for new antibiotic synthesis routes .

Case Study 2: Hydrocyanation Efficiency

In nickel-catalyzed hydrocyanation reactions, this compound significantly enhanced catalytic efficiency compared to traditional ligands. The study's findings suggest that optimizing reaction conditions can lead to substantial improvements in catalyst performance .

Propiedades

IUPAC Name |

6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxy-3-tert-butyl-5-methoxyphenyl)-6-tert-butyl-4-methoxyphenoxy]benzo[d][1,3,2]benzodioxaphosphepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H44O8P2/c1-45(2,3)37-27-29(47-7)25-35(43(37)53-55-49-39-21-13-9-17-31(39)32-18-10-14-22-40(32)50-55)36-26-30(48-8)28-38(46(4,5)6)44(36)54-56-51-41-23-15-11-19-33(41)34-20-12-16-24-42(34)52-56/h9-28H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFGFUAXCBPGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OP2OC3=CC=CC=C3C4=CC=CC=C4O2)C5=C(C(=CC(=C5)OC)C(C)(C)C)OP6OC7=CC=CC=C7C8=CC=CC=C8O6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H44O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746295 | |

| Record name | 6,6′-[[3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121627-17-6 | |

| Record name | 6,6′-[[3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121627-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphephos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121627176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6′-[[3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-[(3,3'-di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPHEPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX6732VAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of BIPHEPHOS in catalysis?

A1: this compound is primarily used as a ligand in rhodium-catalyzed hydroformylation reactions. [, , , , , , , , , , , , , ] It exhibits high selectivity for linear aldehydes, making it a valuable tool in the synthesis of various chemicals.

Q2: Why is this compound particularly effective in hydroformylation reactions?

A2: this compound's effectiveness stems from its steric and electronic properties. [, , , , , , , , , , , , , , , , , , , , , , ] Its bulky structure promotes the formation of linear aldehydes by favoring less hindered transition states. Its strong π-acceptor character facilitates CO dissociation from the rhodium center, leading to enhanced catalytic activity.

Q3: Can this compound be used in other catalytic reactions besides hydroformylation?

A3: Yes, this compound has shown promising results in other catalytic transformations. It has been successfully employed in:

- Palladium-catalyzed allylic substitution reactions of non-derivatized allylic alcohols with various nucleophiles. []

- Rhodium-catalyzed cyclohydrocarbonylation reactions for synthesizing piperidine alkaloids. []

- Palladium-catalyzed S-allylation of thiols with high n-selectivity. []

Q4: What are the advantages of using this compound in these reactions compared to other ligands?

A4: this compound often provides superior results compared to other ligands in terms of:

- High regioselectivity: It often favors the formation of linear products over branched isomers, which is crucial in achieving high yields of the desired product. [, , , , , , , , , , , , , , , ]

- High activity: The rhodium-BIPHEPHOS complex often exhibits higher activity compared to other catalyst systems, leading to faster reaction rates and higher turnover numbers. [, , , , , , , ]

- Recyclability: In some cases, this compound-based catalysts can be recycled and reused multiple times without significant loss of activity, which is economically advantageous. [, , ]

Q5: What factors can influence the performance of this compound-based catalysts?

A5: Several factors can affect the performance of this compound-based catalysts:

- Reaction conditions: Temperature, pressure, solvent, and substrate concentration can all impact catalyst activity and selectivity. [, , , , , , , ]

- Ligand-to-metal ratio: The optimal this compound-to-rhodium ratio can vary depending on the specific reaction and substrate. [, , , , , , , ]

- Presence of additives: Additives like acids, bases, or other ligands can sometimes enhance catalyst performance or suppress undesired side reactions. []

Q6: What are the common degradation pathways for this compound-based catalysts?

A8: One common degradation pathway is the oxidation of the phosphite moiety to the corresponding phosphate, which can lead to catalyst deactivation. [] This degradation pathway is often observed in the presence of oxygen or other oxidizing agents.

Q7: Have computational studies been conducted on this compound and its complexes?

A9: Yes, computational studies have been utilized to investigate the structure and reactivity of this compound complexes. [, , , , , ] Density functional theory (DFT) calculations have been particularly useful in understanding the mechanism of this compound-catalyzed reactions and the factors influencing regioselectivity.

Q8: What insights have computational studies provided regarding this compound's catalytic activity?

A8: Computational studies have offered valuable information about this compound-catalyzed reactions, including:

- Transition state analysis: DFT calculations have helped elucidate the structures of key transition states involved in the catalytic cycle, providing insights into the origin of regioselectivity. [, , , , , ]

- Ligand effects: Computational methods allow for the systematic investigation of how structural modifications to this compound can impact its electronic and steric properties and ultimately its catalytic performance. [, , , , , ]

Q9: What are some potential future research directions for this compound-based catalysis?

A9: Future research on this compound could focus on:

- Developing more efficient and recyclable catalysts: Exploring new synthetic methods for this compound derivatives and immobilizing this compound on solid supports to enhance catalyst recyclability. [, ]

- Expanding the scope of this compound-catalyzed reactions: Investigating the use of this compound in other challenging transformations, such as asymmetric hydroformylation or tandem reactions. [, , , , , ]

- Further utilizing computational studies: Employing computational methods to design and optimize new this compound derivatives with improved catalytic properties. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.